molecular formula C4H5FO B2632248 2-Fluorocyclobutan-1-one CAS No. 850808-37-6

2-Fluorocyclobutan-1-one

Cat. No.: B2632248
CAS No.: 850808-37-6
M. Wt: 88.081
InChI Key: ZUKLTDVOKPCAIE-UHFFFAOYSA-N
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Description

2-Fluorocyclobutan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. In this case, the compound features a four-membered cyclobutane ring with a fluorine atom and a ketone group attached to it. The presence of the fluorine atom introduces unique chemical properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorocyclobutan-1-one can be achieved through several methods. One common approach involves the fluorination of cyclobutanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow fluorination process, where cyclobutanone is continuously fed into a reactor along with the fluorinating agent. This method ensures a consistent and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorocyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-fluorocyclobutanol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Fluorinated carboxylic acids.

    Reduction: 2-Fluorocyclobutanol.

    Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

2-Fluorocyclobutan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique fluorine atom.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluorocyclobutan-1-one involves its interaction with various molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ketone group can participate in nucleophilic addition reactions, further affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

    Cyclobutanone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Chlorocyclobutan-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    2-Bromocyclobutan-1-one: Contains a bromine atom, which affects its chemical behavior compared to the fluorinated analog.

Uniqueness: 2-Fluorocyclobutan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-fluorocyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO/c5-3-1-2-4(3)6/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKLTDVOKPCAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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